

toxicological data for 4-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylbenzonitrile

Cat. No.: B1345701

[Get Quote](#)

An In-Depth Toxicological Guide to **4-Chloro-2-methylbenzonitrile**

Abstract

4-Chloro-2-methylbenzonitrile is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its role as a versatile building block necessitates a thorough understanding of its toxicological profile to ensure occupational safety and guide the development of safe end-products.[2] This technical guide provides a comprehensive analysis of the available toxicological data for **4-Chloro-2-methylbenzonitrile** (CAS No. 50712-68-0). Due to significant data gaps in chronic toxicity, genotoxicity, and carcinogenicity, this document synthesizes existing acute toxicity data with expert analysis of structurally related compounds to construct a scientifically grounded toxicological hypothesis and propose a strategic testing workflow. This guide is intended for researchers, toxicologists, and drug development professionals who handle this compound or its derivatives.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to toxicology, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to reach and interact with biological targets.

Property	Value	Source
CAS Number	50712-68-0	[3]
Molecular Formula	C ₈ H ₆ CIN	[3] [4]
Molecular Weight	151.59 g/mol	[3]
Appearance	White to pale brown solid	[5]
Melting Point	57-61 °C	[5]
IUPAC Name	4-chloro-2-methylbenzonitrile	[3]
LogP (XLogP3)	2.9	[3]

The LogP value of 2.9 suggests that **4-Chloro-2-methylbenzonitrile** is moderately lipophilic. This property indicates a potential for absorption across biological membranes, including the skin and gastrointestinal tract, and a possibility of distribution into fatty tissues.

Toxicological Hazard Profile

The hazard profile of **4-Chloro-2-methylbenzonitrile** is primarily characterized by data on acute toxicity and local irritation. Data on systemic, long-term effects are notably absent.

Acute Toxicity

Globally Harmonized System (GHS) classifications from multiple sources indicate that **4-Chloro-2-methylbenzonitrile** presents a significant acute hazard via multiple routes of exposure.[\[3\]](#)

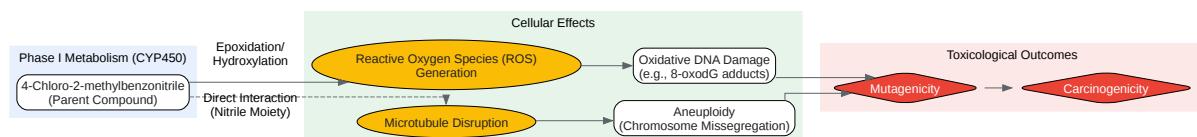
Hazard Class	GHS Classification	Hazard Statement	Source
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed	[3][6]
Acute Dermal Toxicity	Category 4	H312: Harmful in contact with skin	[3][6]
Acute Inhalation Toxicity	Category 4	H332: Harmful if inhaled	[3][6]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[3][7]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	[3][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[3][9]

Expertise & Experience: The consistent classification across multiple suppliers as a Category 4 acute toxicant suggests that while not severely toxic, unprotected short-term exposure can lead to significant adverse health effects. The primary hazards are associated with irritation of the skin, eyes, and respiratory tract, alongside systemic toxicity upon absorption.[\[3\]](#) The absence of publicly available median lethal dose (LD₅₀/LC₅₀) values prevents a more quantitative risk assessment, highlighting a critical data gap.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: A Data Gap Analysis

A thorough review of publicly available toxicological databases and safety data sheets reveals a critical lack of information regarding the genotoxic, carcinogenic, and reproductive effects of **4-Chloro-2-methylbenzonitrile**.[\[7\]\[10\]\[11\]](#) This absence of data is a significant concern for a compound used as an intermediate in products that may have human exposure.

To bridge this gap, it is scientifically appropriate to analyze data from structurally similar compounds to form a testable hypothesis.


Surrogate Compound Analysis:

Toxicological Endpoint	Benzonitrile (Parent Structure)	para-Chloronitrobenzene (Structural Analogue)	Hypothesis for 4-Chloro-2-methylbenzonitrile
Genotoxicity	Induces micronuclei in V79 cells, primarily through an aneugenic (chromosome loss) mechanism by interfering with microtubule assembly. [12]	Mutagenic in <i>Salmonella typhimurium</i> with metabolic activation; induces sister chromatid exchanges and chromosomal aberrations in CHO cells. [13]	High Potential for Genotoxicity. The nitrile group suggests a risk of aneugenicity, while the chlorinated aromatic ring suggests a potential for mutagenicity after metabolic activation.
Carcinogenicity	Data not available.	Induces splenic tumors (fibromas, fibrosarcomas) in rats. [14]	Potential Carcinogen. The genotoxicity potential and the carcinogenic activity of a structural analogue strongly suggest a need for carcinogenicity assessment.
Reproductive Toxicity	Data not available.	Evidence of decreased spermatogenesis in rats. [13]	Potential Reproductive Toxicant. The effects observed in the chloronitrobenzene study warrant investigation into potential effects on the reproductive system.

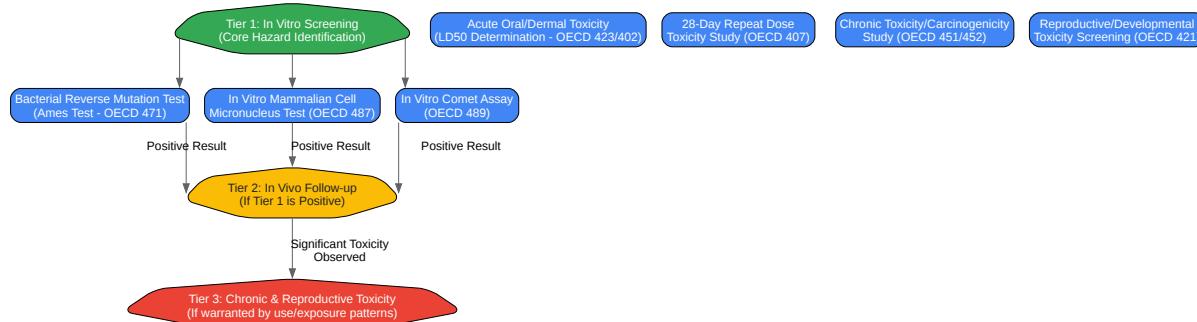
Trustworthiness: It must be emphasized that this surrogate analysis provides a hypothesis, not a definitive conclusion. However, the structural alerts from both the nitrile moiety and the chlorinated aromatic ring provide a strong, scientifically-defensible rationale for treating **4-Chloro-2-methylbenzonitrile** as a potential genotoxin and carcinogen until proven otherwise through empirical testing.

Proposed Mechanistic Pathway of Toxicity

Based on the surrogate data, a plausible mechanistic pathway for the toxicity of **4-Chloro-2-methylbenzonitrile** can be proposed. This pathway centers on metabolic activation leading to oxidative stress and interference with cellular division.

[Click to download full resolution via product page](#)

Caption: Hypothetical toxicity pathway for **4-Chloro-2-methylbenzonitrile**.


This proposed pathway suggests two primary mechanisms:

- Metabolic Activation: The aromatic ring can be metabolized by Cytochrome P450 enzymes to form reactive intermediates (e.g., epoxides), which can generate reactive oxygen species (ROS), leading to oxidative DNA damage and mutagenicity. This is consistent with findings for chloronitrobenzene.[13]
- Microtubule Interference: The benzonitrile structure itself may interfere with the dynamics of tubulin polymerization, disrupting mitotic spindle formation. This can lead to improper

chromosome segregation (aneuploidy), a known mechanism of genotoxicity and carcinogenesis.[12]

Proposed Toxicological Testing Strategy

For a data-poor compound like **4-Chloro-2-methylbenzonitrile**, a tiered, systematic approach to testing is essential to efficiently characterize its risk profile. This strategy prioritizes in vitro methods to screen for hazards before proceeding to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, Refinement).

[Click to download full resolution via product page](#)

Caption: Tiered toxicological testing strategy for **4-Chloro-2-methylbenzonitrile**.

Authoritative Grounding: This strategy is grounded in internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring the data generated is robust, reproducible, and suitable for regulatory submission.

Experimental Protocols

The following are condensed, high-level protocols for the proposed Tier 1 in vitro screening assays.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: This test is the gold standard for detecting gene mutations (point mutations and frameshifts). It uses multiple strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result (reversion to amino acid synthesis) indicates the chemical is a mutagen. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical to detect chemicals that only become mutagenic after being processed by the body.

Methodology:

- **Strain Selection:** Use at least five strains, including TA98, TA100, TA1535, TA1537, and either *E. coli* WP2 uvrA or WP2 uvrA (pKM101).
- **Dose-Finding:** Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
- **Main Experiment:**
 - Prepare two sets of plates for each strain: one with and one without the S9 metabolic activation mix.
 - Plate the bacterial culture, the test compound at 5-6 concentrations, and either S9 mix or a buffer.
 - Include a negative (vehicle) control and a known positive control for each strain/condition.

- Incubate plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A result is considered positive if there is a concentration-dependent increase in revertants and/or a reproducible and statistically significant increase at one or more concentrations.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence is a clear marker of genotoxic damage.

Methodology:

- **Cell Line Selection:** Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
- **Treatment:**
 - Expose cell cultures to the test compound at a minimum of three analyzable concentrations, with and without S9 metabolic activation.
 - Treatment duration is typically 3-6 hours with S9, or for a full cell cycle (approx. 24 hours) without S9.
- **Harvesting:**
 - After treatment, wash the cells and add a cytokinesis blocker (e.g., Cytochalasin B) to the culture medium. This allows cells that have undergone one division to be identified as binucleated cells.
 - Harvest cells at a time-point equivalent to 1.5-2 normal cell cycle lengths after the start of treatment.
- **Slide Preparation & Scoring:**

- Fix and stain the cells.
- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- A positive result is a concentration-dependent, significant increase in the frequency of micronucleated cells.

Summary and Conclusions

4-Chloro-2-methylbenzonitrile is an industrially relevant chemical with a toxicological profile that is currently incomplete.

- Known Hazards: The compound is confirmed to be acutely harmful if swallowed, inhaled, or in contact with skin. It is a verified skin, eye, and respiratory irritant.[3]
- Significant Data Gaps: There is no empirical data for its potential to cause genetic mutations, cancer, or reproductive harm.
- Hypothesized Risk: Based on strong evidence from structurally related compounds, there is a scientifically sound basis to hypothesize that **4-Chloro-2-methylbenzonitrile** may be genotoxic, and consequently, a potential carcinogen and reproductive toxicant.[12][13][14] The proposed mechanisms involve metabolic activation leading to oxidative DNA damage and direct interference with microtubule function.

For professionals in research and drug development, it is imperative to handle **4-Chloro-2-methylbenzonitrile** with stringent safety controls appropriate for a potential carcinogen and reproductive toxicant. Furthermore, any development pathway for a final product incorporating this molecule must include a comprehensive toxicological assessment, beginning with the Tier 1 *in vitro* assays outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-methylbenzonitrile | C8H6CIN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylbenzonitrile [webbook.nist.gov]
- 5. 4-Chloro-2-methylbenzonitrile [myskinrecipes.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-2-nitrobenzonitrile 97 34662-32-3 [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carcinogenicity and chronic toxicity of para-chloronitrobenzene in rats and mice by two-year feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicological data for 4-Chloro-2-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345701#toxicological-data-for-4-chloro-2-methylbenzonitrile\]](https://www.benchchem.com/product/b1345701#toxicological-data-for-4-chloro-2-methylbenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com